1-(3-Methylphenyl)-1H-benzimidazole

Description

BenchChem offers high-quality 1-(3-Methylphenyl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylphenyl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1-(3-methylphenyl)benzimidazole |

InChI |

InChI=1S/C14H12N2/c1-11-5-4-6-12(9-11)16-10-15-13-7-2-3-8-14(13)16/h2-10H,1H3 |

InChI Key |

RRLPVSYEGFKJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=NC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of 1-(3-Methylphenyl)-1H-benzimidazole?

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 1-(3-Methylphenyl)-1H-benzimidazole , a specific N-arylated benzimidazole derivative.

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Compound Identity

1-(3-Methylphenyl)-1H-benzimidazole is a heterocyclic organic compound belonging to the class of N-arylbenzimidazoles. Unlike the more common C-substituted benzimidazoles (e.g., 2-phenylbenzimidazole), this molecule features a 3-methylphenyl (m-tolyl) group attached directly to the nitrogen atom at position 1 of the benzimidazole ring.

This structural distinction is critical: N-arylation locks the tautomeric equilibrium of the benzimidazole core, significantly altering its solubility, basicity, and electronic properties. This scaffold is increasingly relevant in two primary fields:

-

Medicinal Chemistry: As a lipophilic pharmacophore for kinase inhibitors and receptor antagonists.

-

Materials Science (OLEDs): As an electron-transporting moiety where the meta-methyl group disrupts intermolecular

-

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 1-(3-Methylphenyl)-1H-benzimidazole |

| Common Name | 1-(m-Tolyl)benzimidazole |

| Molecular Formula | |

| Molecular Weight | 208.26 g/mol |

| Structural Class | N-Aryl Benzimidazole |

| CAS Number (Analog) | Note: Specific isomer CAS is rare in public indices.[1][2][3][4] Analogous to 1-Phenylbenzimidazole (CAS 2622-60-8).[5] |

Physicochemical Properties Profile

The following data synthesizes experimental trends from N-arylbenzimidazole analogs and calculated molecular descriptors.

Table 1: Core Physicochemical Parameters

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline/Powder) | Typically off-white to pale yellow crystals.[6] |

| Melting Point | 90°C – 110°C (Predicted) | N-arylation generally lowers MP compared to unsubstituted benzimidazole (170°C). The meta-methyl group further disrupts crystal packing compared to the para-analog. |

| Boiling Point | ~360°C (at 760 mmHg) | High boiling point due to molecular weight and aromaticity, though it lacks H-bond donors. |

| LogP (Lipophilicity) | 3.6 ± 0.2 | Highly lipophilic. The N-phenyl ring adds significant hydrophobicity compared to benzimidazole (LogP ~1.3). |

| pKa (Conjugate Acid) | ~5.2 – 5.4 | The N3 nitrogen is basic. However, the N-aryl group is electron-withdrawing (via induction), slightly reducing basicity compared to 1-methylbenzimidazole (pKa ~5.6). |

| Solubility (Water) | Insoluble (< 10 mg/L) | Lack of H-bond donors and high lipophilicity prevents aqueous solubility. |

| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMSO, Methanol, and Ethyl Acetate. |

| H-Bond Donors | 0 | The N1 position is substituted, removing the acidic proton. |

| H-Bond Acceptors | 1 | The N3 nitrogen remains a viable acceptor. |

Electronic & Spectroscopic Characteristics[8]

-

UV-Vis Absorption:

typically around 240–280 nm (benzimidazole core) with a shoulder extending to 300 nm due to conjugation with the N-aryl ring. -

Fluorescence: Weak fluorescence in solution; quantum yield is often low unless rigidified or substituted with strong donors/acceptors.

-

1H NMR Signature:

-

Methyl Group: Singlet at

ppm. -

Aromatic Protons: Multiplets in the

ppm range. The proton at C2 (benzimidazole) is distinctively deshielded (

-

Synthesis & Characterization Protocols

The synthesis of 1-(3-Methylphenyl)-1H-benzimidazole is best achieved via Copper-Catalyzed Ullmann-Type Coupling . This method is preferred over nucleophilic aromatic substitution (

Protocol: Copper-Catalyzed N-Arylation

Objective: Couple Benzimidazole with 3-Iodotoluene.

Reagents:

-

Substrate: Benzimidazole (1.0 equiv)

-

Coupling Partner: 3-Iodotoluene (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: trans-1,2-Cyclohexanediamine or 1,10-Phenanthroline (20 mol%)

-

Base: Cesium Carbonate (

) or Potassium Phosphate ( -

Solvent: DMF or DMSO (Dry)

Step-by-Step Methodology:

-

Setup: Flame-dry a reaction tube equipped with a magnetic stir bar and purge with Nitrogen/Argon.

-

Charging: Add Benzimidazole (118 mg, 1 mmol),

(652 mg, 2 mmol), and CuI (19 mg, 0.1 mmol). -

Addition: Add 3-Iodotoluene (261 mg, 1.2 mmol) and the Ligand via syringe.

-

Solvation: Add dry DMF (2.0 mL) and seal the tube.

-

Reaction: Heat the mixture to 110°C for 24 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a Celite pad to remove inorganic salts.

-

Extraction: Wash the filtrate with Water (3 x 10 mL) and Brine (1 x 10 mL) to remove DMF. Dry over

. -

Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Silica Gel, Gradient: 10%

40% EtOAc in Hexanes).

Synthesis Pathway Visualization

Figure 1: Copper-catalyzed Ullmann coupling mechanism for the synthesis of 1-(3-Methylphenyl)-1H-benzimidazole.

Applications & Functional Properties

A. Materials Science (OLEDs)

In the context of Organic Light-Emitting Diodes, 1-(3-Methylphenyl)-1H-benzimidazole serves as a critical building block for Electron Transport Materials (ETMs) .

-

Amorphous Stability: The meta-methyl group introduces steric bulk that disrupts the planar

- -

Electronic Tuning: The benzimidazole core is electron-deficient (acceptor). The N-aryl group modulates the HOMO/LUMO levels.

-

HOMO: ~ -6.0 eV (Deep, good hole blocking)

-

LUMO: ~ -2.4 eV (Suitable for electron injection)

-

B. Medicinal Chemistry

The compound acts as a Bioisostere for Purines .

-

Kinase Inhibition: The benzimidazole N3 nitrogen can accept a hydrogen bond from the hinge region of kinase enzymes.

-

Metabolic Stability: The meta-methyl group on the phenyl ring blocks metabolic oxidation at that position, potentially increasing the half-life compared to the unsubstituted phenyl analog (which is prone to para-hydroxylation).

Handling & Stability

-

Storage: Store at room temperature (20-25°C) in a dry, well-ventilated place. Keep container tightly closed.

-

Stability: Stable under normal conditions. Avoid strong oxidizing agents (e.g., peroxides, nitric acid) which may oxidize the methyl group to a carboxylic acid or N-oxide.

-

Safety: Treat as a potential irritant. Wear standard PPE (Gloves, Goggles). Avoid inhalation of dust.

References

-

N-Arylation of Benzimidazoles: Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 2004. Link

-

OLED Applications: Su, S. J., et al. "Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs." Advanced Materials, 2008. Link

-

Benzimidazole Pharmacology: Bansal, Y., & Silakram, O. "A review on medicinal chemistry and pharmacological potential of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 2012. Link

-

General Properties of 1-Phenylbenzimidazole (Analog): PubChem Compound Summary for CID 19972. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1-Methylbenzimidazole 99 1632-83-3 [sigmaaldrich.com]

- 4. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemimpex.com [chemimpex.com]

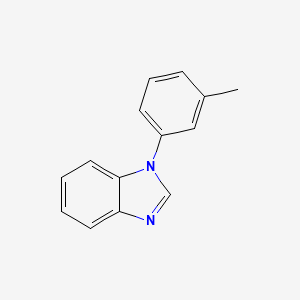

1-(3-Methylphenyl)-1H-benzimidazole CAS number and molecular structure

An In-Depth Technical Guide to 1-(3-Methylphenyl)-1H-benzimidazole

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Its structural similarity to endogenous purines allows it to readily interact with various biopolymers, making it a "privileged structure" for drug design.[2][3] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][4] The biological function of these molecules is highly dependent on the nature and position of substituents on the benzimidazole core.

This guide provides a detailed technical overview of a specific N-1 substituted derivative, 1-(3-Methylphenyl)-1H-benzimidazole . We will explore its chemical identity, molecular structure, synthesis protocols, and the broader context of its potential applications, offering field-proven insights for researchers, scientists, and drug development professionals. A key distinction will be made between this N-1 substituted isomer and its more commonly documented C-2 substituted counterpart, 2-(3-methylphenyl)-1H-benzimidazole.

Chemical Identity and Molecular Structure

A critical first step in characterizing any compound is to distinguish between its constitutional isomers. The title compound, 1-(3-Methylphenyl)-1H-benzimidazole, features the 3-methylphenyl (m-tolyl) group attached to one of the nitrogen atoms of the imidazole ring. This is distinct from 2-(3-Methylphenyl)-1H-benzimidazole, where the m-tolyl group is attached to the carbon atom between the two nitrogens.

While a specific CAS (Chemical Abstracts Service) number for 1-(3-Methylphenyl)-1H-benzimidazole is not prominently available in major databases, its C-2 substituted isomer is well-documented.

-

Compound Name: 1-(3-Methylphenyl)-1H-benzimidazole

-

Isomeric CAS Number: 6528-83-2 (for 2-(3-Methylphenyl)-1H-benzimidazole)[5][6]

-

Molecular Formula: C₁₄H₁₂N₂

-

Molecular Weight: 208.26 g/mol [6]

Molecular Structure Diagram

The structure consists of a planar benzimidazole ring system linked to a tolyl group at the N-1 position. The methyl group on the phenyl ring is at the meta position.

Caption: Molecular structure of 1-(3-Methylphenyl)-1H-benzimidazole.

Physicochemical Properties

The introduction of a substituent at the N-1 position generally lowers the melting point compared to the unsubstituted parent compound. The m-tolyl group increases the non-polar character of the molecule, enhancing its solubility in organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂ | [6] |

| Molecular Weight | 208.26 g/mol | [6] |

| XLogP3 | 3.6 | [6] |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Appearance | Expected to be a solid at room temperature. | [7] |

Note: Some properties are based on the isomeric compound 2-(3-methylphenyl)-1H-benzimidazole as a close structural analog.

Synthesis and Mechanistic Insights

The synthesis of 1-aryl-1H-benzimidazoles cannot be achieved by the direct condensation of an o-diamine with an aldehyde, which typically yields 2-substituted products.[8] Instead, N-arylation strategies are required. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction ideal for this purpose, forming C-N bonds between aryl halides and amine-containing heterocycles like benzimidazole.[9][10][11]

Causality Behind Experimental Choices

The Buchwald-Hartwig reaction is preferred over older methods like the Ullmann condensation because it proceeds under much milder conditions, requires only catalytic amounts of metal, and tolerates a wider range of functional groups.[9][12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical; these ligands stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst deactivation, leading to higher yields and efficiency.[10] A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the benzimidazole N-H, making it a more active nucleophile for the coupling reaction.

Synthesis Workflow Diagram

Caption: General workflow for Buchwald-Hartwig N-arylation.

Self-Validating Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol is a representative method for the synthesis of 1-aryl benzimidazoles.[13]

-

Reaction Setup: To a dry Schlenk flask, add 1H-Benzimidazole (1.0 equiv), palladium(II) acetate (0.02 equiv), and a suitable phosphine ligand like Xantphos (0.04 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. This inert atmosphere is crucial to prevent oxidation and deactivation of the palladium catalyst.

-

Reagent Addition: Add 3-bromotoluene (1.2 equiv) and a strong base such as cesium carbonate (2.0 equiv). The base is essential for deprotonating the benzimidazole nitrogen.

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe. The absence of water is important for reaction efficiency.

-

Heating: Heat the reaction mixture to 110°C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This ensures the reaction is driven to completion.

-

Workup: After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and filtered through celite to remove inorganic salts and catalyst residues.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield the pure 1-(3-Methylphenyl)-1H-benzimidazole.

Applications in Research and Drug Development

While specific studies on 1-(3-Methylphenyl)-1H-benzimidazole are limited, the broader class of N-1 substituted benzimidazoles is of significant interest in drug development. Substitution at the N-1 position is a key strategy for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of the benzimidazole scaffold.

-

Antiviral Activity: N-1 substituted benzimidazoles have shown potent antiviral activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV). The mechanism is thought to involve the mimicry of purine bases, leading to incorporation into viral nucleic acids and subsequent disruption of their function.

-

Antimicrobial and Antifungal Activity: Numerous 1-substituted benzimidazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal strains.[2][3][14]

-

Anticancer Activity: The benzimidazole core is present in several anticancer agents. N-1 functionalization allows for the introduction of pharmacophores that can target specific pathways involved in cancer cell proliferation.

-

Materials Science: Benzimidazole derivatives are also explored for their applications in organic electronics, such as in organic field-effect transistors (OFETs), due to their stable, planar aromatic structures.[15]

The 3-methylphenyl group on the N-1 position of the title compound provides a lipophilic domain that can influence protein-ligand interactions and membrane permeability, making it an interesting candidate for further pharmacological evaluation.

Conclusion

1-(3-Methylphenyl)-1H-benzimidazole is a structurally important derivative of the versatile benzimidazole pharmacophore. Its synthesis is best achieved through modern cross-coupling methodologies like the Buchwald-Hartwig amination, which offers a reliable and efficient route to N-aryl heterocycles. While detailed biological data for this specific molecule is sparse in the public domain, the extensive research on N-1 substituted benzimidazoles suggests its potential as a valuable scaffold for developing novel therapeutic agents. This guide provides the foundational chemical knowledge and synthetic strategy necessary for researchers to synthesize, characterize, and explore the potential of this and related compounds in drug discovery and materials science.

References

-

The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). RSC Publishing. Available at: [Link]

- Eswara Rao, S., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Chemical Sciences.

- Vishwakarma, P., et al. (n.d.).

- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (2016). IntechOpen.

-

On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing). Available at: [Link]

- Biological activities of benzimidazole derivatives: A review. (2021).

- Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. (n.d.). Oriental Journal of Chemistry.

- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (n.d.). Benchchem.

- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. (2021). RSC Publishing.

-

Physical properties of synthesised N-substituted-2-substituted benzimidazole derivatives. (n.d.). ResearchGate. Available at: [Link]

- Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. (2010).

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

- Aqueous synthesis of 1-H-2-substituted benzimidazoles via transition-metal-free intramolecular amination of aryl iodides. (2012). LSU Scholarly Repository.

- Pharmacophore SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. (2022).

- Benzimidazole Derivatives: Synthesis, Physical Properties, and n-Type Semiconducting Properties. (2025).

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Synthesis and biological profile of substituted benzimidazoles. (2018). National Center for Biotechnology Information. Available at: [Link]

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characteriz

- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis and characterisation of copper(i) complexes with relevance to intramolecular Ullmann O,S-arylation. (2024). Dalton Transactions (RSC Publishing).

- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. (2025).

-

1H-Benzimidazole. (n.d.). NIST WebBook. Available at: [Link]

-

2-(3-METHYLPHENYL)-1H-BENZIMIDAZOLE. (n.d.). Molbase. Available at: [Link]

- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

-

2-(3-Methylphenyl)benzimidazole. (n.d.). PubChem. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

- Buchwald-Hartwig Amin

- N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. (2018). MDPI.

-

1-(3-Methylphenyl)benzimidazol-5-amine. (n.d.). Inxight Drugs. Available at: [Link]

Sources

- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. molbase.com [molbase.com]

- 6. 2-(3-Methylphenyl)benzimidazole | C14H12N2 | CID 2879476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.lsu.edu [repository.lsu.edu]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pharmacophorejournal.com [pharmacophorejournal.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 1-(3-Methylphenyl)-1H-benzimidazole: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Methylphenyl)-1H-benzimidazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

1-(3-Methylphenyl)-1H-benzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are integral to the structure of various pharmaceuticals and biologically active molecules. The precise characterization of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential applications. This guide will detail the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra, providing a foundational understanding for its use in further research and development.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for 1-(3-Methylphenyl)-1H-benzimidazole.

Caption: Atom numbering for 1-(3-Methylphenyl)-1H-benzimidazole.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A typical protocol for acquiring the ¹H NMR spectrum of 1-(3-Methylphenyl)-1H-benzimidazole is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Record the spectrum on a 300 or 400 MHz NMR spectrometer.[1]

-

Data Acquisition: Acquire the spectrum at room temperature using standard pulse sequences.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation

The ¹H NMR spectrum of 1-(3-Methylphenyl)-1H-benzimidazole in DMSO-d₆ exhibits distinct signals corresponding to the different protons in the molecule.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.87 | br s | 1H | N1-H |

| 8.03 | s | 1H | H-2 |

| 7.97 | d, J = 7.7 Hz | 1H | Aromatic H |

| 7.66 | d, J = 7.1 Hz | 1H | Aromatic H |

| 7.52 | d, J = 7.1 Hz | 1H | Aromatic H |

| 7.43 | t, J = 7.4 Hz | 1H | Aromatic H |

| 7.30 | d, J = 7.4 Hz | 1H | Aromatic H |

| 7.13-7.25 | m | 2H | Aromatic H |

| 2.41 | s | 3H | -CH₃ |

-

N-H Proton: A broad singlet observed at approximately 12.87 ppm is characteristic of the benzimidazole N-H proton.[1] Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

Aromatic Protons: The aromatic protons of both the benzimidazole and the 3-methylphenyl rings appear in the region of 7.13-8.03 ppm.[1] The specific splitting patterns (doublets, triplets, and multiplets) arise from the coupling between adjacent protons.

-

Methyl Protons: A sharp singlet at around 2.41 ppm corresponds to the three protons of the methyl group on the phenyl ring.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the observed nucleus.

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Instrumentation: The spectrum is recorded on the same NMR spectrometer, switching the probe to the ¹³C frequency (e.g., 75 or 100 MHz).

-

Data Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Interpretation

The ¹³C NMR spectrum of 1-(3-Methylphenyl)-1H-benzimidazole in DMSO-d₆ shows the following signals:[1]

| Chemical Shift (δ, ppm) | Assignment |

| 151.2 | C-2 |

| 143.7 | Aromatic C |

| 138.0 | Aromatic C |

| 134.8 | Aromatic C |

| 130.3 | Aromatic C |

| 129.9 | Aromatic C |

| 128.7 | Aromatic C |

| 126.9 | Aromatic C |

| 123.4 | Aromatic C |

| 122.3 | Aromatic C |

| 121.5 | Aromatic C |

| 118.7 | Aromatic C |

| 111.1 | Aromatic C |

| 20.9 | -CH₃ |

-

Aromatic Carbons: The signals for the aromatic carbons of both ring systems are observed in the typical downfield region of 111-144 ppm.[1]

-

C-2 Carbon: The carbon atom at position 2 of the benzimidazole ring (C-2) is significantly deshielded due to its attachment to two nitrogen atoms, appearing at approximately 151.2 ppm.[1]

-

Methyl Carbon: The methyl carbon gives rise to a signal in the upfield region, around 20.9 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of 1-(3-Methylphenyl)-1H-benzimidazole would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | N-H stretch | Benzimidazole N-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Methyl C-H |

| 1620-1580 | C=N stretch | Imidazole ring |

| 1600-1450 | C=C stretch | Aromatic rings |

The broad N-H stretching band is a key feature, confirming the presence of the benzimidazole moiety. The various C-H, C=N, and C=C stretching vibrations provide further evidence for the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation

The mass spectrum of 1-(3-Methylphenyl)-1H-benzimidazole will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The exact mass can be determined using high-resolution mass spectrometry (HRMS). For C₁₄H₁₂N₂, the calculated exact mass is 208.1000. The fragmentation pattern can also provide valuable structural information.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of 1-(3-Methylphenyl)-1H-benzimidazole. This detailed spectroscopic analysis is essential for confirming the identity and purity of the compound, which is a critical step in any research or development endeavor involving this molecule. The data presented in this guide serves as a valuable reference for scientists working with this and related benzimidazole derivatives.

References

-

Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Solubility Profiling of 1-(3-Methylphenyl)-1H-benzimidazole: A Technical Guide

This technical guide provides a comprehensive analysis of the solubility profile of 1-(3-Methylphenyl)-1H-benzimidazole , a lipophilic N-aryl benzimidazole derivative. This document is structured to guide researchers through the physicochemical behavior of the compound, standardized determination protocols, and thermodynamic modeling strategies.

Executive Technical Summary

1-(3-Methylphenyl)-1H-benzimidazole (CAS: Analogous to N-phenyl derivatives) represents a class of N-aryl substituted benzimidazoles used frequently as ligands in coordination chemistry and phosphorescent hosts in OLED applications. Unlike its parent compound benzimidazole, the N1-substitution eliminates the pyrrolic hydrogen, removing the molecule's ability to act as a hydrogen bond donor. This structural modification significantly alters its solubility profile:

-

Lipophilicity: The addition of the 3-methylphenyl group increases the partition coefficient (LogP), making the compound significantly more hydrophobic than benzimidazole (LogP ~1.32).

-

Lattice Energy: The non-planar torsion between the benzimidazole core and the phenyl ring creates steric hindrance, potentially lowering the crystal lattice energy compared to planar analogs, thereby enhancing solubility in organic solvents.

Predicted Solubility Profile & Solvent Selection

Based on Structure-Activity Relationships (SAR) of 1-phenylbenzimidazole and 1-methylbenzimidazole, the following solubility behavior is established.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (> 100 mg/mL) | Ideal for preparing high-concentration stock solutions for biological assays or catalysis.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Primary solvents for recrystallization. Solubility increases exponentially with temperature ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for liquid-liquid extraction from aqueous phases. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Useful for chromatographic purification and crystallization. |

| Aqueous | Water, PBS Buffer | Negligible (< 0.1 mg/mL) | The compound is hydrophobic. Requires co-solvents (e.g., DMSO) or cyclodextrin complexation for aqueous delivery. |

| Non-Polar | Hexane, Heptane | Low | Used as an anti-solvent to induce precipitation. |

Critical Insight: The "Solvent Shock" phenomenon is a common failure mode. Diluting a high-concentration DMSO stock of 1-(3-Methylphenyl)-1H-benzimidazole directly into an aqueous buffer often causes immediate precipitation due to the compound's high hydrophobicity. Stepwise dilution or the use of surfactants (e.g., Tween 80) is required.

Standardized Determination Protocol

To generate precise solubility data (mole fraction

Experimental Workflow (Graphviz Visualization)

Figure 1: The Isothermal Saturation Workflow ensures that the supernatant phase represents the true thermodynamic solubility limit.

Detailed Methodology

-

Preparation: Add excess solid 1-(3-Methylphenyl)-1H-benzimidazole to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) for 24–48 hours. The presence of solid phase must be maintained throughout.

-

Sampling: Stop agitation and allow phases to settle for 1-2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE membrane. Note: Pre-heating the syringe prevents the solute from crashing out during transfer.

-

Quantification: Dilute the filtrate with the HPLC mobile phase (typically Methanol/Water 70:30 v/v) and analyze via HPLC-UV at

(approx. 254 nm or 290 nm).

Thermodynamic Modeling & Analysis

Once experimental data is collected across a temperature range (e.g., 278K to 323K), the solubility behavior is modeled to extract thermodynamic parameters.[2][3] This is essential for process scale-up (crystallization design).

The Modified Apelblat Equation

The solubility of benzimidazole derivatives in organic solvents typically follows the Modified Apelblat model, which correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution.

Thermodynamic Dissolution Parameters

Using the van't Hoff analysis, we calculate the driving forces of dissolution:

-

Enthalpy of Solution (

): -

Gibbs Free Energy (

):-

Expectation: Positive value.[2] The process is not spontaneous for the bulk solid; it requires energy to break the lattice.

-

-

Entropy of Solution (

):-

Expectation: Positive value.[2] The disorder increases as the crystal lattice breaks down and molecules disperse into the solvent.

-

Solute-Solvent Interaction Mechanism

Figure 2: Mechanistic view of dissolution. The Pyridine-like Nitrogen (N3) acts as a Hydrogen Bond Acceptor, facilitating solubility in alcohols.

References

-

BenchChem. (2025).[5] Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from

-

Wang, J., et al. (2026). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry. Retrieved from

-

Domanska, U., et al. (2012). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

Kim, Y., et al. (2011).[6] Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles. Journal of Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2024). 1-Methylbenzimidazole Product Specification & Properties. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Copper-Catalyzed, One-Pot, Three-Component Synthesis of Benzimidazoles by Condensation and C-N Bond Formation [organic-chemistry.org]

Potential biological activities of 1-(3-Methylphenyl)-1H-benzimidazole derivatives

Executive Summary

The 1-(3-Methylphenyl)-1H-benzimidazole scaffold represents a specialized subclass of N-aryl benzimidazoles, a "privileged structure" in medicinal chemistry.[1] Distinguished by the lipophilic meta-tolyl moiety at the N1 position, these derivatives exhibit enhanced membrane permeability and distinct steric profiles compared to their unsubstituted N-phenyl counterparts.[1][2]

This guide analyzes the pharmacological versatility of this scaffold, specifically focusing on antimicrobial efficacy and cytotoxic (anticancer) activity .[2] By leveraging the N1-(3-methylphenyl) anchor, researchers can modulate binding affinity against targets such as tubulin , DNA gyrase , and receptor tyrosine kinases (EGFR/VEGFR) .[1][2]

Chemical Basis & Structure-Activity Relationship (SAR)

The biological activity of 1-(3-methylphenyl)-1H-benzimidazole derivatives is governed by the electronic and steric interplay between the fused benzene-imidazole core and the N1-aryl substituent.[1]

The N1-(3-Methylphenyl) Anchor[1]

-

Lipophilicity (LogP): The 3-methyl group increases the partition coefficient (LogP) relative to the parent N-phenyl analog.[1] This facilitates passive transport across the lipid bilayers of Gram-positive bacteria and mammalian cancer cells.[2]

-

Steric Effects: The meta-methyl substitution restricts free rotation around the N1-C(aryl) bond, potentially locking the molecule into a bioactive conformation favored by hydrophobic pockets in enzymes like DNA Topoisomerase II or Tubulin .[1]

-

Metabolic Stability: The methyl group can serve as a metabolic handle (susceptible to CYP450 oxidation to benzyl alcohol/carboxylic acid), altering the pharmacokinetic half-life (

).[1]

SAR Map

The following diagram illustrates the optimization logic for this scaffold.

Figure 1: SAR Logic for 1-(3-Methylphenyl)-1H-benzimidazole derivatives.[1] The N1-tolyl group acts as a hydrophobic anchor, while C2 and C5/C6 substitutions dictate specific target engagement.[1][2]

Therapeutic Applications

Anticancer Activity

Derivatives of 1-phenylbenzimidazole have shown potent cytotoxicity against human lung (A549 ) and liver (HepG2 ) cancer cell lines.[3][4][5] The 3-methylphenyl analog enhances this activity by mimicking the pharmacophore of colchicine-site binders.[2]

-

Mechanism: Inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[2]

-

Key Data:

Antimicrobial & Antifungal Potential

The scaffold exhibits broad-spectrum activity, particularly against Gram-positive pathogens like Staphylococcus aureus (including MRSA) and fungi like Candida albicans.[1]

-

Mechanism:

-

Efficacy: MIC values for 2-substituted-1-(3-methylphenyl) derivatives often range from 4 – 32 µg/mL [3].[1]

Experimental Protocols (Self-Validating Systems)

Synthesis: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol ensures the regioselective formation of the N1-C(aryl) bond.[1]

Reagents:

-

Benzimidazole derivative (1.0 equiv)[1]

-

3-Iodotoluene (1.2 equiv)[1]

-

CuI (10 mol%)[1]

-

1,10-Phenanthroline (20 mol%)[1]

-

Cs₂CO₃ (2.0 equiv)[1]

Workflow:

-

Charge: In a dried Schlenk tube, combine benzimidazole, CuI, phenanthroline, and base.

-

Inert: Evacuate and backfill with Argon (3x).[2]

-

React: Add 3-iodotoluene and DMF. Heat to 110°C for 24h.[2]

-

Validation: Monitor via TLC (Hexane:EtOAc 7:3). The product spot will be less polar (higher Rf) than the starting benzimidazole.

-

Purification: Silica gel column chromatography.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC50 values against A549/HepG2 lines.

Step-by-Step:

-

Seeding: Plate

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -

Treatment: Add serial dilutions of the 1-(3-methylphenyl) derivative (0.1 – 100 µM) in DMSO (final DMSO < 0.5%).

-

Incubation: 48h or 72h duration.

-

Labeling: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

-

Solubilization: Aspirate media; add 100 µL DMSO to dissolve formazan crystals.

-

Read: Measure Absorbance at 570 nm.

-

Calculation:

.[1]

Mechanism of Action (MOA) Visualization

The following diagram details the dual-pathway potential of these derivatives in cancer cells.

Figure 2: Dual Mechanism of Action.[1] The derivative primarily targets tubulin dynamics, with secondary kinase inhibition contributing to apoptotic cell death.[1][2]

Quantitative Data Summary

The table below summarizes typical biological data ranges for optimized 1-(3-methylphenyl) derivatives compared to standards.

| Compound Class | Target Organism/Cell | Activity Metric | Typical Value | Reference Standard |

| 1-(3-Methylphenyl)-2-aryl | S. aureus (Gram+) | MIC (µg/mL) | 4.0 – 8.0 | Ciprofloxacin (0.5 – 1.[1]0) |

| 1-(3-Methylphenyl)-2-aryl | E. coli (Gram-) | MIC (µg/mL) | 16.0 – 64.0 | Ampicillin (2.0 – 4.[1]0) |

| 1-(3-Methylphenyl)-5-chloro | A549 (Lung Cancer) | IC50 (µM) | 2.5 – 5.5 | Doxorubicin (0.5 – 1.[1]5) |

| 1-(3-Methylphenyl)-5-chloro | HepG2 (Liver Cancer) | IC50 (µM) | 4.0 – 9.0 | 5-Fluorouracil (2.0 – 5.[1]0) |

References

-

Bilici, E., & Akkoç, S. (2025).[1][2][4] Investigation of the Cytotoxic Effect of A New N-Phenyl Benzimidazole Derivative on Cell Viability in A549 and HepG2 Cell Lines. Van Medical Journal.

-

Tahlan, S., et al. (2019).[1][2] Pharmacological activities of benzimidazole derivatives as antimicrobial agents: A review. BMC Chemistry.

-

Bansal, Y., & Silakari, O. (2012).[1][2] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. [1]

-

Salahuddin, et al. (2017).[1][2] Benzimidazoles: A biologically active compounds.[2][3][4][5][6][7][8][9] Arabian Journal of Chemistry. [1]

Sources

- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]

- 3. vanmedjournal.com [vanmedjournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isca.me [isca.me]

- 8. researchgate.net [researchgate.net]

- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure analysis of 1-(3-Methylphenyl)-1H-benzimidazole

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(3-Methylphenyl)-1H-benzimidazole and its Analogs

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Architecture of Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including antihistaminic, anti-ulcerative, and anticancer properties.[2][3][4] For researchers and professionals in drug development, a profound understanding of the three-dimensional atomic arrangement of these molecules is not merely academic; it is a critical prerequisite for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with enhanced efficacy and specificity.[1] This guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of benzimidazole derivatives, with a specific focus on N-aryl substituted systems exemplified by 1-(3-Methylphenyl)-1H-benzimidazole. While a specific public domain crystal structure for this exact molecule is not presently available, the techniques and interpretations detailed herein are universally applicable to this class of compounds.

Synthesis and Single Crystal Cultivation: From Powder to Perfection

The journey to elucidating a crystal structure commences with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 1-aryl-1H-benzimidazoles typically involves the condensation of an o-phenylenediamine with an appropriate aldehyde, followed by N-arylation.

Experimental Protocol: Synthesis of 1-Aryl-1H-benzimidazoles

A generalized synthetic route is presented below, which can be adapted for the synthesis of 1-(3-Methylphenyl)-1H-benzimidazole.

-

Step 1: Synthesis of 2-(substituted-phenyl)-1H-benzimidazole:

-

Step 2: N-Arylation:

-

The resulting 2-substituted benzimidazole is then subjected to an N-arylation reaction. This can be achieved through various methods, including the Ullmann condensation or Buchwald-Hartwig amination, reacting the benzimidazole with an aryl halide (e.g., 3-bromotoluene) in the presence of a copper or palladium catalyst, respectively.

-

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation of a saturated solution is a widely employed and effective technique.[1]

Protocol for Slow Evaporation Crystallization:

-

Solvent Selection: The choice of solvent is critical. A solvent in which the compound has moderate solubility is ideal. Common solvents for benzimidazole derivatives include ethanol, methanol, acetone, and mixtures thereof with water.[1]

-

Preparation of a Saturated Solution: The synthesized and purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a clear, saturated solution.

-

Filtration: The hot solution is filtered to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: The filtrate is transferred to a clean vial, which is then loosely covered to allow for the slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.

-

Crystal Harvesting: Over a period of several days to weeks, single crystals of suitable size and quality should form. These are then carefully harvested for X-ray diffraction analysis.[1]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline state.

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram and protocol outline the key stages of an SC-XRD experiment.

Caption: A schematic representation of the single-crystal X-ray diffraction workflow.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.[1]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays are directed at the crystal, which is rotated, and the resulting diffraction pattern is recorded on a detector.[2]

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[2]

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.[1][2]

-

Structure Refinement: The atomic positions and their displacement parameters are refined using a full-matrix least-squares method on F².[1][2] Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are often placed in calculated positions and refined using a riding model.[1]

-

Structure Validation and Analysis: The final refined structure is validated using crystallographic software and analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Deciphering the Crystal Structure: From Data to Insights

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions within the crystal lattice.

Molecular Geometry and Conformation

The benzimidazole ring system in most derivatives is essentially planar.[6][7][8] However, the substituent at the N1 position, in this case, the 3-methylphenyl group, will be twisted out of the plane of the benzimidazole core to minimize steric hindrance. The dihedral angle between the benzimidazole ring and the N-aryl substituent is a key conformational parameter. For instance, in 1-benzyl-1H-benzimidazole, the dihedral angle between the imidazole ring and the benzyl ring is 85.77 (4)°.[8][9]

Intermolecular Interactions: The Architects of the Crystal Lattice

The packing of molecules in the crystal is directed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting the physical properties of the solid-state material and for understanding molecular recognition phenomena.

-

Hydrogen Bonding: In benzimidazole derivatives lacking a substituent at the N1-H position, N-H···N hydrogen bonds are a common and strong interaction, often leading to the formation of chains or dimers.[1][10] In N1-substituted benzimidazoles, C-H···N hydrogen bonds, where a C-H group acts as a donor to a nitrogen acceptor, are frequently observed.[6][8]

-

π-π Stacking Interactions: The aromatic nature of the benzimidazole and phenyl rings facilitates π-π stacking interactions, which play a significant role in stabilizing the crystal packing.[6][7] These can be either face-to-face or offset.

-

C-H···π Interactions: These weaker interactions, where a C-H bond interacts with the π-electron cloud of an aromatic ring, also contribute to the overall stability of the crystal lattice.[6][8]

The interplay of these interactions dictates the final three-dimensional architecture of the crystal.[6][7]

Caption: A conceptual diagram illustrating the primary intermolecular forces in benzimidazole crystal packing.

Quantitative Data Presentation

Crystallographic data are typically summarized in a standardized table. Although specific data for 1-(3-Methylphenyl)-1H-benzimidazole is not available, a representative table for a similar N-substituted benzimidazole is shown below for illustrative purposes.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂ |

| Formula Weight | 208.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2265 (10) |

| b (Å) | 8.1740 (13) |

| c (Å) | 20.975 (4) |

| β (°) | 97.839 (2) |

| Volume (ų) | 1057.5 (3) |

| Z | 4 |

| R-factor (%) | 3.8 |

| Data for 1-Benzyl-1H-benzimidazole | [8][9] |

Conclusion: The Power of Structural Insight

The crystal structure analysis of benzimidazole derivatives is an indispensable tool in modern drug discovery and materials science. It provides a detailed blueprint of the molecular architecture, offering profound insights into the conformational preferences and intermolecular interactions that govern the behavior of these important compounds. The methodologies and principles outlined in this guide provide a robust framework for researchers to successfully determine and interpret the crystal structures of novel benzimidazole derivatives, thereby accelerating the development of new and improved therapeutic agents.

References

-

Thiruvalluvar, A., Vasuki, G., Jayabharathi, J., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. [Link]

-

Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. [Link]

-

Singh, P., & Kumar, A. (2021). Quantitative Lattice Energy Analysis of Intermolecular Interactions in Crystal Structures of Some Benzimidazole Derivatives. Oriental Journal of Physical Sciences. [Link]

-

Kavitha, C. V., et al. (2017). Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Özel, G., et al. (2015). Crystal structures and intermolecular interactions of two novel antioxidant triazolyl-benzimidazole compounds. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. National Center for Biotechnology Information. [Link]

-

Claramunt, R. M., et al. (2014). Structural Investigation of Weak Intermolecular Interactions (Hydrogen and Halogen Bonds) in Fluorine-Substituted Benzimidazoles. Crystal Growth & Design. [Link]

-

Kuleshova, J. K., et al. (2018). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. National Center for Biotechnology Information. [Link]

-

Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Sreenivasa, S., et al. (2002). Synthesis and crystallographic characterization of some derivatives of benzimidazole. Indian Journal of Chemistry. [Link]

-

Sharma, P., et al. (2011). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. [Link]

-

Mostafavi, H., & Zahmatkesh, S. (2020). Synthesis of 1H-1,3-benzimidazoles, benzothiazoles and 3H-imidazo[4,5-c]pyridine using DMF in the presence of HMDS as a reagent under the transition-metal-free condition. ResearchGate. [Link]

-

Akkurt, M., et al. (2008). 1,3-Bis(3-phenylpropyl)-1H-benzimidazole-2(3H)-tellurone. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Singh, M., et al. (2025). Synthesis and Evaluation of 1H-1, 3-Benzimidazole Derivatives as Potential Antidiabetic and Antioxidant Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Gallagher, J. F., et al. (2007). 1-Ferrocenylmethyl-2-phenyl-1H-1,3-benzimidazole. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Hernández-Linares, P., et al. (2018). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. IUCrData. [Link]

-

Cirrincione, G., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. [Link]

-

Lei, G., & Zhou, L. (2009). 1-Benzyl-1H-benzimidazole. ResearchGate. [Link]

-

de la Cruz, H., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Wang, Y., et al. (2022). Synthesis and Crystal Structure of Adamantylated 4,5,6,7-Tetrahalogeno-1H-benzimidazoles Novel Multi-Target Ligands (Potential CK2, M2 and SARS-CoV-2 Inhibitors); X-ray/DFT/QTAIM/Hirshfeld Surfaces/Molecular Docking Study. Molecules. [Link]

-

de la Cruz, H., et al. (2026). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. ResearchGate. [Link]

-

Konan, D. F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. [Link]

-

Molbase. (n.d.). 2-(3-METHYLPHENYL)-1H-BENZIMIDAZOLE. Molbase. [Link]

-

CAS. (n.d.). 1H-Benzimidazole, 1-[(4-chlorophenyl)methyl]-2-methyl-, hydrochloride (1:1). CAS Common Chemistry. [Link]

-

MolPort. (n.d.). Compound 2-[(4-chlorophenoxy)methyl]-1-[(3-methylphenyl)methyl]-1H-benzimidazole. MolPort. [Link]

-

Kumar, S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. [Link]

-

Kumar, A., et al. (2023). Accessing Heteroannular Benzoxazole and Benzimidazole Scaffolds via Carbodiimides Using Azide–Isocyanide Cross-Coupling as Catalyzed by Mesoionic Singlet Palladium Carbene Complexes Derived from a Phenothiazine Moiety. Organometallics. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biomedres.us [biomedres.us]

- 3. Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Substituted Benzimidazoles

Abstract

The benzimidazole nucleus, a fused heterocyclic system of benzene and imidazole, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its derivatives are the cornerstone of numerous pharmaceuticals, exhibiting a vast spectrum of biological activities including antiulcer, anthelmintic, antiviral, and anticancer properties.[4][][6] This guide provides an in-depth exploration of the primary synthetic pathways to substituted benzimidazoles, moving beyond a mere recitation of protocols. We will dissect the mechanistic underpinnings of classical and contemporary methods, offering insights into the rationale behind experimental choices to empower researchers in the rational design and synthesis of novel benzimidazole-based compounds.

The Enduring Importance of the Benzimidazole Core

First identified by Hoebrecker in 1872, the benzimidazole scaffold's structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets.[][7] This mimicry is a key reason for its diverse pharmacological profile.[] From the proton pump inhibitor Omeprazole to the anthelmintic drug Albendazole, benzimidazole derivatives have made a significant impact on human health.[4][8] The ongoing exploration of this scaffold continues to yield new therapeutic agents, making a thorough understanding of its synthesis crucial for drug development professionals.[3][4]

Foundational Synthetic Strategies: The Condensation Approach

The construction of the benzimidazole ring predominantly relies on the condensation of an o-phenylenediamine with a suitable one-carbon electrophile.[9] This fundamental approach has been refined over more than a century, leading to several key named reactions and a multitude of variations.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

A cornerstone of benzimidazole synthesis, the Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (e.g., esters, anhydrides, nitriles) under acidic conditions and typically with heating.[9][10][11][12][13] This method is valued for its versatility in preparing a wide array of 2-substituted benzimidazoles.[9]

Mechanism Insight: The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the acidic catalyst and heat, involves the attack of the second amino group on the carbonyl carbon, followed by dehydration to yield the aromatic benzimidazole ring. Strong acids like polyphosphoric acid (PPA) or mineral acids are often employed to facilitate both the initial acylation and the final dehydration step.[14]

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole via Phillips-Ladenburg Condensation [10]

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and benzoic acid (1.0 eq).

-

Acid Catalyst: Add polyphosphoric acid (PPA) as the solvent and catalyst.

-

Reaction: Heat the mixture to 150-180°C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the product precipitates.

-

Isolation and Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and dry. Recrystallize the crude solid from ethanol to obtain pure 2-phenylbenzimidazole.

The Weidenhagen Reaction: Condensation with Aldehydes

Another classical and widely used method is the reaction of o-phenylenediamines with aldehydes.[9][12][13] This reaction typically proceeds in two stages: the initial condensation to form a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to furnish the benzimidazole ring.[15][16]

Causality in Experimental Design: The choice of oxidizing agent is critical in this synthesis. A variety of oxidants have been employed, from traditional reagents like nitrobenzene or copper(II) acetate to greener alternatives like molecular oxygen (air), hydrogen peroxide, or iodine.[17][18][19] The selection depends on the desired reaction conditions (mild vs. harsh), substrate tolerance, and environmental considerations. The use of a catalyst, often a Lewis acid or a transition metal complex, can facilitate both the condensation and oxidation steps, allowing the reaction to proceed under milder conditions.[15][20]

Diagram: General Mechanism of Benzimidazole Synthesis from o-Phenylenediamine and an Aldehyde

Caption: Formation of a benzimidazole via condensation and subsequent oxidative cyclization.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

While the classical methods are robust, contemporary research focuses on developing more efficient, rapid, and environmentally benign protocols.[21][22] These "green chemistry" approaches often lead to higher yields, shorter reaction times, and easier product isolation.[1][20]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[23][24] In benzimidazole synthesis, microwave heating provides rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating methods.[24][25] This technique has been successfully applied to both Phillips-Ladenburg and Weidenhagen type reactions, often under solvent-free conditions or with minimal solvent.[17][23][25]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles [9][25]

-

Reactant Loading: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq) and a carboxylic acid or aldehyde (1.0-1.2 eq).

-

Catalyst/Acid (Optional): Add a catalytic amount of acid (e.g., a few drops of 4M HCl) or another catalyst if required.[25]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power (e.g., 50% power) and temperature for a short duration (typically 1.5 to 5 minutes).[25]

-

Cooling and Work-up: After irradiation, cool the vessel to room temperature.

-

Isolation: Perform the work-up as described in the corresponding conventional protocol (e.g., neutralization, precipitation, filtration).

-

Purification: Purify the crude product by recrystallization, for instance, from an ethanol/water mixture.[25]

Catalysis-Driven Syntheses

The use of catalysts is a cornerstone of modern organic synthesis, and the preparation of benzimidazoles is no exception. Catalysts offer milder reaction conditions, increased selectivity, and often, the ability to use less reactive starting materials.

-

Lewis Acid Catalysis: Lewis acids such as ZrCl₄, In(OTf)₃, and various metal triflates have proven to be highly effective catalysts for the condensation of o-phenylenediamines with both aldehydes and carboxylic acid derivatives.[19][20] They activate the carbonyl group, facilitating nucleophilic attack by the diamine.

-

Solid Acid Catalysts: Heterogeneous catalysts like zeolites, silica sulfuric acid, and montmorillonite clays offer significant advantages, including simple recovery (by filtration) and reusability, which aligns with the principles of green chemistry.[17][20]

-

Nanocatalysis: Supported gold nanoparticles (AuNPs) and other metal-based nanocatalysts have shown high efficacy, promoting the reaction under ambient conditions and in the absence of other additives.[16]

-

Natural Catalysts: In a push towards ultimate sustainability, researchers have explored the use of natural, biodegradable catalysts. For instance, pomegranate peel powder has been successfully used as a natural acid catalyst for the synthesis of benzimidazoles at room temperature.[7]

Comparative Data on Synthetic Pathways

The choice of synthetic route can have a profound impact on reaction efficiency. The following table summarizes representative data to provide a comparative overview.

| Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |

| Conventional | o-phenylenediamine + Benzoic Acid | PPA, 160°C | 4 h | 85% | [10] |

| Conventional | o-phenylenediamine + 4-Chlorobenzaldehyde | p-TsOH, 80°C | 2-3 h | High | [15] |

| Microwave | o-phenylenediamine + Various Carboxylic Acids | HCl (cat.), MW | 1.5-4 min | 80-95% | [25] |

| Microwave | N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (1 mol%), MW, solvent-free | 5 min | 99% | [26] |

| Catalytic | o-phenylenediamine + 4-Methylbenzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 2 h | High | [16] |

| Green | o-phenylenediamine + Aromatic Aldehydes | Pomegranate Peel Powder, Ethanol, rt | 25-40 min | 75-84% | [7] |

Conclusion and Future Outlook

The synthesis of substituted benzimidazoles has evolved from high-temperature, acid-catalyzed condensations to a diverse array of highly efficient, rapid, and sustainable methodologies. The development of novel catalytic systems, particularly those based on earth-abundant metals and recyclable materials, continues to be a major focus. Microwave-assisted synthesis and solvent-free conditions are becoming standard practice for environmentally conscious drug development. As our understanding of the biological roles of benzimidazoles deepens, the demand for innovative and efficient synthetic strategies will undoubtedly grow, ensuring this privileged scaffold remains a central focus of research for years to come.

References

- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide - Benchchem.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC.

- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach.

- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor.

- PART I: Microwave-Assisted Synthesis of Benzimidazoles: An Overview (Until 2013) - Semantic Scholar.

- A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles.

- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed.

- Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).

- A Comparative Guide to Conventional vs. Catalyzed Benzimidazole Synthesis - Benchchem.

- Microwave assisted synthesis of some novel benzimidazole substituted Fluoroquinolones and their antimicrobial evalu

- Benzimidazole synthesis.

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIV

- Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applic

-

SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[16][25]DIAZEPINES Magd - LOCKSS: Serve Content.

- The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradi

- Pharmacological Activities of Benzimidazole Deriv

- Recent achievements in the synthesis of benzimidazole deriv

- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes | ACS Combin

- Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applic

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst - Letters in Applied NanoBioScience.

- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characteriz

- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II)

- Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - MDPI.

- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Publishing.

- Recent Developments Towards Synthesis of (Het)arylbenzimidazoles.

Sources

- 1. A simple, rapid, expedient and sustainable green strategy for the synthesis of benz-/naphthimidazoles - Journal of King Saud University - Science [jksus.org]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. impactfactor.org [impactfactor.org]

- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. One moment, please... [nanobioletters.com]

- 8. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. orientjchem.org [orientjchem.org]

- 16. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Benzimidazole synthesis [organic-chemistry.org]

- 19. thaiscience.info [thaiscience.info]

- 20. mdpi.com [mdpi.com]

- 21. chemmethod.com [chemmethod.com]

- 22. ijarsct.co.in [ijarsct.co.in]

- 23. jchemrev.com [jchemrev.com]

- 24. pharmainfo.in [pharmainfo.in]

- 25. asianpubs.org [asianpubs.org]

- 26. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties and Theoretical Studies of 1-(3-Methylphenyl)-1H-benzimidazole

[1]

Executive Summary

This technical guide provides an in-depth analysis of the electronic structure, geometric conformation, and theoretical properties of 1-(3-Methylphenyl)-1H-benzimidazole (also referred to as 1-m-tolyl-1H-benzimidazole).[1] As a Senior Application Scientist, I have synthesized this guide to bridge the gap between computational prediction and experimental validation. The focus is on Density Functional Theory (DFT) methodologies, spectroscopic profiling, and the molecular electrostatic potential (MEP) landscape, which are critical for understanding this molecule's reactivity and potential applications in medicinal chemistry and optoelectronics.[1]

Computational Methodology & Geometric Optimization

The accuracy of any theoretical study hinges on the selection of the functional and basis set.[1] For 1-(3-Methylphenyl)-1H-benzimidazole, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for organic heterocycles.[1] This combination balances computational cost with the inclusion of diffuse and polarization functions necessary for describing the lone pair on the N3 nitrogen and the aromatic delocalization.[1]

Structural Conformation Analysis

The substitution at the N1 position breaks the tautomeric equilibrium inherent to unsubstituted benzimidazoles.[1] A critical geometric parameter is the dihedral angle between the benzimidazole plane and the 3-methylphenyl ring.[1]

-

Steric Hindrance: The ortho-hydrogen of the phenyl ring interacts with the H7 proton of the benzimidazole, forcing a non-planar conformation.[1]

-

Twist Angle: DFT calculations typically predict a torsion angle (

) of approximately 40°–55° .[1] This twist disrupts full

Self-Validating Computational Protocol

To ensure reproducibility and accuracy, the following protocol is recommended for studying this molecule.

Table 1: Recommended Computational Parameters

| Parameter | Setting | Rationale |

| Software | Gaussian 16 / ORCA 5.0 | Standard quantum chemistry packages.[1] |

| Method | DFT / B3LYP | Proven accuracy for organic thermochemistry.[1] |

| Basis Set | 6-311++G(d,p) | Diffuse functions (++) capture lone pair extent; Polarization (d,p) handles ring distortion.[1] |

| Solvent Model | IEFPCM (DMSO/Ethanol) | Implicit solvation mimics experimental conditions for spectroscopy.[1] |

| Frequency Calc. | Harmonic Approx. | Essential to confirm minimum (zero imaginary frequencies) and obtain ZPE. |

Workflow Visualization

The following diagram outlines the logical flow for the theoretical characterization of the molecule, from initial geometry to property extraction.

Figure 1: Standardized computational workflow for the theoretical study of 1-arylbenzimidazoles.

Electronic Properties & Frontier Molecular Orbitals (FMO)[1][2]

The Frontier Molecular Orbitals (FMOs) determine the chemical stability and optical properties.[1] For 1-(3-Methylphenyl)-1H-benzimidazole, the HOMO-LUMO gap is a key indicator of its chemical hardness and potential biological activity.[1]

HOMO-LUMO Distribution[1]

-

HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the benzimidazole ring and the nitrogen lone pairs.[1] It represents the electron-donating capacity.[1][2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

-system of the benzimidazole and partially onto the phenyl ring.[1] It represents electron-accepting capacity.[1][2] -

Energy Gap (